molecular formula C12H18N4O B13729761 N'-Hydroxy-2-(4-methylpiperazin-1-yl)benzimidamide

N'-Hydroxy-2-(4-methylpiperazin-1-yl)benzimidamide

Cat. No.: B13729761
M. Wt: 234.30 g/mol
InChI Key: BJPPZWZJGDLCPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-HYDROXY-2-(4-METHYL-1-PIPERAZINYL)-BENZENECARBOXIMIDAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a hydroxy group, a piperazine ring, and a benzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-HYDROXY-2-(4-METHYL-1-PIPERAZINYL)-BENZENECARBOXIMIDAMIDE typically involves a multi-step process. One common method includes the condensation reaction between 4-methylpiperazine and benzenecarboximidamide, followed by the introduction of a hydroxy group. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N’-HYDROXY-2-(4-METHYL-1-PIPERAZINYL)-BENZENECARBOXIMIDAMIDE may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-HYDROXY-2-(4-METHYL-1-PIPERAZINYL)-BENZENECARBOXIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

N'-hydroxy-2-(4-methylpiperazin-1-yl)benzenecarboximidamide

InChI

InChI=1S/C12H18N4O/c1-15-6-8-16(9-7-15)11-5-3-2-4-10(11)12(13)14-17/h2-5,17H,6-9H2,1H3,(H2,13,14)

InChI Key

BJPPZWZJGDLCPT-UHFFFAOYSA-N

Isomeric SMILES

CN1CCN(CC1)C2=CC=CC=C2/C(=N/O)/N

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.